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Introduction

The synthesis of oligonucleotides is a stepwise process that, while highly efficient, can result in
a mixture of the desired full-length product and shorter, "failure” sequences (n-1, n-2, etc.). For
many applications in research, diagnostics, and therapeutics, high-purity oligonucleotides are
essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used
and effective method for purifying synthetic oligonucleotides.[1][2][3] This application note
provides a detailed protocol for the purification of oligonucleotides using the "DMT-on" strategy.

The dimethoxytrityl (DMT) group is a protecting group used at the 5'-terminus during solid-
phase oligonucleotide synthesis.[1][4] In the DMT-on purification method, this hydrophobic
group is intentionally left on the full-length oligonucleotide product after synthesis.[2] This
significantly increases the hydrophobicity of the target oligonucleotide compared to the failure
sequences, which lack the DMT group.[2] This difference in hydrophobicity is the basis for
separation in reverse-phase chromatography, allowing for effective removal of impurities.[1][2]

Principle of DMT-on RP-HPLC Purification

DMT-on RP-HPLC separates oligonucleotides based on their hydrophobicity. The stationary
phase is a hydrophobic resin, while the mobile phase is typically a mixture of an aqueous buffer
and an organic solvent. The hydrophobic DMT group on the full-length oligonucleotide interacts
strongly with the stationary phase, leading to its retention. Failure sequences, being more
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polar, have weaker interactions and elute earlier. By applying a gradient of increasing organic
solvent, the retained DMT-on oligonucleotide is eventually eluted, now separated from the
majority of impurities.[1][2] lon-pairing agents, such as triethylammonium acetate (TEAA), are
often added to the mobile phase to interact with the anionic phosphate backbone of the
oligonucleotide, neutralizing its charge and further enhancing its retention on the reverse-phase
column.[5][6]

Experimental Protocol

This protocol outlines the general steps for DMT-on oligonucleotide purification using RP-
HPLC. Optimization of specific parameters may be required depending on the oligonucleotide
sequence, length, and the HPLC system used.

1. Materials and Reagents

e Crude DMT-on oligonucleotide, cleaved from the solid support and deprotected (except for
the 5'-DMT group).

¢ Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in HPLC-grade water.

o Mobile Phase B: Acetonitrile (ACN).

 Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water.[7]

e Neutralization Solution: 0.1 M TEAA in water.[7]

+ HPLC system equipped with a UV detector, gradient pump, and fraction collector.

» Reverse-phase HPLC column suitable for oligonucleotide purification (e.g., C18, polymeric).
e 0.45 um membrane filters for mobile phase filtration.[8]

2. Sample Preparation

» After cleavage and deprotection, evaporate the ammonia or other deprotection solution from
the crude oligonucleotide sample.
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Redissolve the crude oligonucleotide pellet in a suitable volume of Mobile Phase A or HPLC-
grade water.

Filter the sample through a 0.22 um syringe filter to remove any particulate matter.
. HPLC Setup and Equilibration
Install the appropriate reverse-phase column on the HPLC system.
Purge the HPLC pumps with their respective mobile phases to remove any air bubbles.

Equilibrate the column with the initial mobile phase conditions (typically a low percentage of
Mobile Phase B) until a stable baseline is achieved.

. Chromatographic Separation
Inject the prepared oligonucleotide sample onto the column.

Run a linear gradient of increasing acetonitrile (Mobile Phase B) to elute the
oligonucleotides. A typical gradient is outlined in the table below.

Monitor the elution profile at a suitable wavelength, typically 260 nm for nucleic acids.

Collect fractions corresponding to the major peak, which represents the DMT-on
oligonucleotide. Failure sequences will elute earlier in the gradient.

. Post-Purification Detritylation (On-Column or Off-Column)

Off-Column Detritylation (Recommended):

o

Pool the fractions containing the purified DMT-on oligonucleotide.

[¢]

Lyophilize the pooled fractions to dryness.

[¢]

Redissolve the dried oligonucleotide in the detritylation solution (2% TFA) and let it stand
for 15-30 minutes at room temperature. The solution will turn orange upon successful
removal of the DMT group.
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o Neutralize the solution by adding the neutralization solution (0.1 M TEAA).

o Desalt the detritylated oligonucleotide using a suitable method such as gel filtration or a
desalting cartridge.

e On-Column Detritylation:

o After the DMT-on oligonucleotide has bound to the column and failure sequences have
been washed away, wash the column with the detritylation solution (2% TFA) until the
orange color of the DMT cation is no longer visible in the eluent.[7]

o Wash the column with a neutralization solution (0.1 M TEAA) to remove residual acid.[7]

o Elute the now detritylated oligonucleotide with an appropriate concentration of acetonitrile
in Mobile Phase A.

6. Final Product Handling
» Lyophilize the desalted, purified oligonucleotide to obtain a dry powder.
» Store the purified oligonucleotide at -20°C or below.

Quantitative Data Summary

The following table provides typical parameters for the RP-HPLC purification of DMT-on
oligonucleotides. These may require optimization based on the specific oligonucleotide and
HPLC system.
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Parameter Typical Value /| Range Notes

) Choice depends on
C18 or Polymeric Reverse-

Column oligonucleotide length and
Phase -
hydrophobicity.
_ Triethylammonium acetate
Mobile Phase A 0.1 MTEAA,pH 7.0 ) .
acts as an lon-pairing agent.
Mobile Phase B Acetonitrile (ACN)
) For analytical to semi-
Flow Rate 0.5 - 1.5 mL/min i
preparative scale.
Elevated temperatures can
help to denature secondary
Column Temperature 50 -65°C )
structures and improve peak
shape.[2][4]
Detection Wavelength 260 nm
A shallow gradient is often
used to achieve good
Gradient 5-30% B over 20-40 min resolution between the DMT-

on product and closely eluting

impurities.

Experimental Workflow

Sample Preparation RP-HPLC Purification

Crude DMT-on Dissolve in Filter Sample || | Inject onto Run Acetonitrile
Oligonucleotide Mobile Phase A (022 pm) RP-HPLC Column Gradient

Purified DMT-off
Oligonucleotide

}_.

Collect DMT-on Detritylation
Fractions }’4"< (Remove DMT Group) }_’ Desalting

Click to download full resolution via product page

Caption: Workflow for DMT-on oligonucleotide purification by RP-HPLC.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://atdbio.com/nucleic-acids-book/Purification-of-oligonucleotides
https://www.chromatographyonline.com/view/a-study-on-the-optimization-of-the-ion-pair-reversed-phase-liquid-chromatography-analysis-of-protected-and-unprotected-dna-oligonucleotides
https://www.benchchem.com/product/b15587952?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Troubleshooting

Issue

Possible Cause(s)

Suggested Solution(s)

Broad or split peaks

- Secondary structure of the
oligonucleotide. - Poor column

performance.

- Increase the column
temperature to 60-65°C to
denature secondary structures.
[2] - Ensure the column is
properly packed and not

degraded.

Poor resolution between DMT-

on peak and impurities

- Inappropriate gradient. -

Unsuitable mobile phase.

- Optimize the gradient by
making it shallower to increase
separation. - Consider using a
different ion-pairing agent,
such as triethylammonium
hexafluoroisopropanol (TEA-
HFIP), which can offer different
selectivity.[8]

Low recovery of purified

oligonucleotide

- Incomplete elution from the
column. - Loss during post-

purification steps.

- Increase the final
concentration of acetonitrile in
the gradient. - Ensure
complete transfer of solutions
during detritylation and

desalting steps.

Incomplete detritylation

- Insufficient reaction time or

acid concentration.

- Increase the incubation time
with the detritylation solution or
use a slightly higher

concentration of TFA.

Conclusion

Reverse-phase HPLC with a DMT-on strategy is a powerful and reliable method for the

purification of synthetic oligonucleotides. The hydrophobicity of the DMT group provides a

strong handle for separation, leading to high-purity products suitable for a wide range of

downstream applications. By following the detailed protocol and considering the optimization
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and troubleshooting guidelines presented in this application note, researchers can achieve
efficient and reproducible purification of their target oligonucleotides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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